(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine
Overview
Description
(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine is a complex organic compound characterized by its unique structure, which includes a furan ring, dimethylamino group, and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-[(dimethylamino)methyl]-2-furylmethanol with thiourea to form the corresponding thiol. This intermediate is then reacted with 2-bromoethyl methyl sulfide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various chemical processes.
Scientific Research Applications
(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and dimethylamino group contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzonitrile: Shares similar functional groups but differs in its aromatic ring structure.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group but has different reactivity and applications.
Uniqueness
(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine is unique due to its combination of a furan ring, nitro group, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-methylsulfanyl-2-nitroethenamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-15(2)8-11-4-5-12(19-11)10-21-7-6-14-13(20-3)9-16(17)18/h4-5,9,14H,6-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAHQGSFXWFCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699551 | |
Record name | N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-1-(methylsulfanyl)-2-nitroethen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72115-14-1 | |
Record name | N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-1-(methylsulfanyl)-2-nitroethen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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